molecular formula C24H27NO4 B5369008 ethyl 3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate

ethyl 3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate

Cat. No. B5369008
M. Wt: 393.5 g/mol
InChI Key: RLIQVURULJMSPG-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate is a chemical compound that belongs to the class of cyanoacrylate esters. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, material science, and nanotechnology.

Mechanism of Action

The mechanism of action of ethyl 3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate involves the polymerization of the cyanoacrylate ester in the presence of moisture. This polymerization reaction results in the formation of a strong and durable bond between the substrates. The adhesive properties of this compound are due to the formation of covalent bonds between the cyanoacrylate ester and the substrates.
Biochemical and Physiological Effects:
This compound has been reported to have low toxicity and minimal inflammatory response in vivo. However, the long-term effects of this compound on the human body are not well understood. Therefore, further studies are required to assess the safety of this compound for human use.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate in lab experiments include its excellent adhesive properties, high purity, and ease of use. However, the limitations of this compound include its sensitivity to moisture and its short shelf life.

Future Directions

The future directions for the research on ethyl 3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate include the development of new applications in various fields, including medical research, material science, and nanotechnology. The potential use of this compound as a drug delivery system and as a coating material for various substrates should be further explored. Additionally, the safety and long-term effects of this compound on the human body should be thoroughly investigated.

Synthesis Methods

The synthesis of ethyl 3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate involves the reaction between ethyl cyanoacetate and 3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-chloropropene in the presence of a base catalyst. This reaction results in the formation of this compound as a yellowish liquid with a high purity.

Scientific Research Applications

Ethyl 3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate has shown promising applications in various scientific research fields. In medical research, this compound has been used as a tissue adhesive for wound closure and as a drug delivery system. In material science, this compound has been utilized as a coating material for various substrates due to its excellent adhesion properties. In nanotechnology, this compound has been used as a precursor for the synthesis of metal nanoparticles and as a stabilizer for emulsion polymerization.

properties

IUPAC Name

ethyl (Z)-3-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-6-28-23(26)18(15-25)13-17-7-12-22(27-5)19(14-17)16-29-21-10-8-20(9-11-21)24(2,3)4/h7-14H,6,16H2,1-5H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIQVURULJMSPG-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OC)COC2=CC=C(C=C2)C(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC(=C(C=C1)OC)COC2=CC=C(C=C2)C(C)(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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